molecular formula C8H13N3 B6151504 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine CAS No. 1343801-56-8

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

Cat. No. B6151504
CAS RN: 1343801-56-8
M. Wt: 151.2
InChI Key:
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Description

“3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine” is a chemical compound with the molecular weight of 187.67 . It is also known as "3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine hydrochloride" . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “this compound” is "1S/C8H13N3.ClH/c1-6-5-10-8-4-7(9)2-3-11(6)8;/h5,7H,2-4,9H2,1H3;1H" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Mechanism of Action

The mechanism of action of “3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine” is not specified in the current literature .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine involves the synthesis of the imidazo[1,2-a]pyridine ring system followed by the introduction of the amine group at the 6-position.", "Starting Materials": [ "2-methylpyridine", "formaldehyde", "ammonium acetate", "methyl iodide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-methylimidazo[1,2-a]pyridine", "a. Mix 2-methylpyridine, formaldehyde, and ammonium acetate in acetic acid.", "b. Heat the mixture at 120°C for 24 hours.", "c. Cool the mixture and filter the solid product.", "d. Wash the solid product with water and dry it.", "Step 2: Synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine", "a. Mix 2-methylimidazo[1,2-a]pyridine, methyl iodide, and sodium borohydride in ethyl acetate.", "b. Stir the mixture at room temperature for 24 hours.", "c. Quench the reaction with hydrochloric acid.", "d. Extract the product with ethyl acetate and wash it with water.", "e. Dry the product over sodium sulfate and evaporate the solvent.", "Step 3: Introduction of amine group", "a. Dissolve 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine in ethanol.", "b. Add sodium hydroxide and heat the mixture at reflux for 24 hours.", "c. Cool the mixture and acidify it with hydrochloric acid.", "d. Extract the product with ethyl acetate and wash it with water.", "e. Dry the product over sodium sulfate and evaporate the solvent.", "f. Recrystallize the product from ethanol to obtain 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine as a white solid." ] }

CAS RN

1343801-56-8

Molecular Formula

C8H13N3

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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